REACTION_SMILES
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[F:12][c:13]1[cH:14][cH:15][c:16]2[c:17](=[O:23])[nH:18][cH:19][n:20][c:21]2[cH:22]1.[H-:10].[Na+:11].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[OH:1][CH2:2][CH2:3][N:4]1[CH2:5][CH2:6][O:7][CH2:8][CH2:9]1>>[O:1]([CH2:2][CH2:3][N:4]1[CH2:5][CH2:6][O:7][CH2:8][CH2:9]1)[c:13]1[cH:14][cH:15][c:16]2[c:17](=[O:23])[nH:18][cH:19][n:20][c:21]2[cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]cnc2cc(F)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCN1CCOCC1
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Name
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|
Type
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product
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Smiles
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O=c1[nH]cnc2cc(OCCN3CCOCC3)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |